N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
Overview
Description
- ARL 17477 dihydrochloride is a selective neuronal nitrogen oxide synthase (nNOS) inhibitor.
- It specifically targets nNOS, with an IC50 value of 1 μM, and also inhibits endothelial NOS (IC50 = 17 μM).
- The compound has been studied for its neuroprotective effects, particularly in the context of ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .
Mechanism of Action
Target of Action
ARL 17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1) . NOS1 is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO) in neural tissue . It has been used in many preclinical studies since its initial discovery in the 1990s .
Mode of Action
ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .
Biochemical Pathways
ARL 17477 dihydrochloride affects the autophagy-lysosomal system . It increases LC3B-II, p62, and GABARAP-II protein levels . It also induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .
Pharmacokinetics
ARL 17477 dihydrochloride has the ability to penetrate the brain . It reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .
Result of Action
ARL 17477 dihydrochloride prevents cancer growth in vitro and in vivo . It also reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .
Action Environment
The action of ARL 17477 dihydrochloride is influenced by the cellular environment . For instance, it has been shown to have a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist .
Biochemical Analysis
Biochemical Properties
ARL 17477 dihydrochloride interacts with neuronal nitrogen oxide synthase (nNOS), inhibiting its activity . The IC50 against rat nNOS is 35 nM, and it has 100-fold selectivity over endothelial and inducible isoforms .
Cellular Effects
ARL 17477 dihydrochloride reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats . It also exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system and prevents cancer growth in vitro and in vivo .
Molecular Mechanism
ARL 17477 dihydrochloride exerts its effects at the molecular level by inhibiting the activity of nNOS, thereby reducing the production of nitric oxide . It also inhibits the autophagy-lysosomal system, inducing lysosomal membrane permeabilization, impairing protein aggregate clearance, and activating transcription factor EB and lysosomal biogenesis .
Dosage Effects in Animal Models
In rats after transient MCA occlusion, ARL 17477 dihydrochloride reduced ischemic infarct volume by 53%, 23% and 6.5% respectively at dosages of 1mg/kg, 3mg/kg and 10mg/kg in a dose-dependent way .
Metabolic Pathways
It is known to inhibit nNOS, which plays a role in the nitric oxide synthesis pathway .
Subcellular Localization
Given its role as an nNOS inhibitor, it may be expected to localize to areas where nNOS is present .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for ARL 17477 dihydrochloride are not readily available in the literature.
- it is worth noting that ARL 17477 dihydrochloride is sold with the permission of AstraZeneca UK Ltd., suggesting industrial production methods.
Chemical Reactions Analysis
- ARL 17477 dihydrochloride likely undergoes various chemical reactions due to its thiophene and amide functional groups.
- Common reagents and conditions for these reactions would depend on the specific transformations desired.
- Major products formed from these reactions would involve modifications of the aromatic rings or amide functionality.
Scientific Research Applications
- ARL 17477 dihydrochloride has been investigated in various research fields:
Neuroprotection: Its synergistic neuroprotective effect when combined with NMDA or AMPA receptor antagonists is noteworthy.
Ischemic Stroke: It reduces ischemic cell damage after MCA occlusion in rat models.
Other Fields:
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- Further research could explore related nNOS inhibitors and highlight ARL 17477 dihydrochloride’s uniqueness.
Properties
IUPAC Name |
N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBYIKSUDXMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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